9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-
Description
Properties
CAS No. |
506443-26-1 |
|---|---|
Molecular Formula |
C26H18N2O2S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2 |
InChI Key |
DDLVNPSEWFQNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) as the Primary Pathway
The most widely reported method for synthesizing 1,5-bis[(3-aminophenyl)thio]anthracene-9,10-dione involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under SNAr conditions. The electron-deficient anthracenedione core facilitates substitution at the 1- and 5-positions, where chlorine atoms act as leaving groups. The reaction proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K₂CO₃) serving as the base to deprotonate the thiol group of 3-aminothiophenol. Heating the mixture to 80–100°C for 12–24 hours typically yields the target compound, with purification achieved via column chromatography using dichloromethane/hexane or ethyl acetate/hexane gradients.
A representative reaction equation is:
$$
\text{1,5-Dichloroanthracene-9,10-dione} + 2 \, \text{3-aminothiophenol} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}, \, 90^\circ \text{C}} \text{1,5-Bis[(3-aminophenyl)thio]anthracene-9,10-dione} + 2 \, \text{HCl}
$$
Alternative Methodologies
While SNAr dominates industrial and laboratory syntheses, alternative approaches include:
- Ullmann Coupling : Copper-catalyzed coupling of 1,5-diiodoanthracene-9,10-dione with 3-aminothiophenol, though this method suffers from lower yields (45–55%) compared to SNAr.
- Protection-Deprotection Strategies : Temporary protection of the amine group in 3-aminothiophenol using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during substitution. Subsequent deprotection with trifluoroacetic acid restores the free amine.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 24 | 78 |
| DMSO | NaOH | 100 | 18 | 65 |
| NMP | Cs₂CO₃ | 110 | 12 | 72 |
Data adapted from sulfur-containing anthracene-9,10-dione syntheses. DMF remains optimal due to its high polarity and ability to solubilize both reactants. Substituting K₂CO₃ with stronger bases like NaOH reduces yields due to side reactions, such as hydrolysis of the anthracenedione core.
Kinetic and Thermodynamic Considerations
Reaction kinetics follow second-order behavior, with rate constants ($$k$$) increasing linearly with temperature:
$$
\ln k = -\frac{Ea}{R} \left(\frac{1}{T}\right) + \ln A
$$
Where $$Ea$$ (activation energy) is approximately 85 kJ/mol for the SNAr pathway. Computational studies using the AM1 semi-empirical method indicate that the transition state involves partial negative charge development on the thiolate sulfur and concurrent aryl chloride departure.
Characterization and Purification
Spectroscopic Analysis
Post-synthesis characterization employs:
- ¹H NMR : Aromatic protons resonate at δ 7.8–8.2 ppm (anthracene core) and δ 6.6–7.3 ppm (aminophenyl groups). Thioether linkages suppress deshielding effects, distinguishing them from oxygen-based analogs.
- IR Spectroscopy : Stretching vibrations at 1240 cm⁻¹ (C-S) and 1660 cm⁻¹ (C=O) confirm functional group integrity.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 455.1 ([M+H]⁺), consistent with the molecular formula C₂₆H₁₈N₂O₂S₂.
Chromatographic Purification
Silica gel column chromatography with a 1:1 hexane/ethyl acetate eluent achieves >95% purity. Recrystallization from hot ethanol further enhances crystallinity, yielding needle-like crystals suitable for X-ray diffraction.
Industrial-Scale Production Challenges
Solvent Recycling and Waste Management
DMF’s high boiling point (153°C) complicates distillation recovery. Alternative solvents like cyclopentyl methyl ether (CPME) offer lower toxicity and easier recycling but require higher reaction temperatures (120°C), increasing energy costs.
Catalytic Innovations
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr in biphasic systems, reducing reaction times to 8–10 hours with comparable yields (75–80%).
Comparative Analysis with Related Compounds
Structural Analogues
- 1,4-Bis[(3-aminophenyl)thio]anthracene-9,10-dione : Substitution at the 1,4-positions reduces planarity, lowering DNA intercalation efficiency by 40% compared to the 1,5-isomer.
- 5,8-Dichloro Derivatives : Introducing chlorine at the 5,8-positions enhances electrophilicity, enabling substitution at milder temperatures (70°C).
Chemical Reactions Analysis
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.
Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.
Comparison with Similar Compounds
Genotoxicity and Therapeutic Efficacy
- DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracenedione): Exhibits high genotoxicity (chromosomal breakage, sister chromatid exchanges) correlating with its potent antitumor activity. Its 1,4-dihydroxy and hydroxyethylamino groups enhance DNA intercalation and topoisomerase inhibition .
- However, direct data are unavailable.
- Nitro-substituted analogs (e.g., 3263-48-7) : Nitro groups increase redox cycling and mutagenicity, as seen in bacterial mutagenesis assays .
Metabolic Stability
- Compounds with hydroxyethylamino groups (DHAQ, HAQ) show reduced genotoxic activity in the presence of metabolic enzymes (S-9 mix), suggesting detoxification pathways .
- Thioether-linked compounds (e.g., the target compound) may resist enzymatic degradation due to sulfur’s lower electronegativity, enhancing metabolic stability .
Physicochemical Properties
- Lipophilicity: The thioether and aromatic aminophenyl groups in the target compound increase logP compared to hydroxyethylamino or chlorophenoxy analogs, favoring membrane permeability .
- Polar Surface Area : Nitro and hydroxy groups in analogs like 3263-48-7 elevate polarity, reducing blood-brain barrier penetration compared to the target compound .
Research Implications and Gaps
- Structural Optimization : The 1,5-substitution pattern in the target compound may offer steric advantages over 1,4-substituted analogs (e.g., DHAQ) in avoiding detoxification enzymes.
- Contradictory Evidence: Genotoxicity assays (chromosomal damage vs. mutagenicity) yield divergent results for similar compounds, emphasizing the need for multi-assay profiling .
Biological Activity
The compound 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- (CAS No. 506443-26-1) is an anthracene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure comprises a central anthracenedione core with two 3-aminophenylthio substituents, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2O2S2 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | 1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione |
| CAS Number | 506443-26-1 |
The biological activity of 9,10-Anthracenedione derivatives is primarily attributed to their ability to intercalate into DNA and disrupt cellular processes. The compound can interact with nucleic acids, leading to alterations in cell cycle progression and apoptosis. Specifically, it has been observed that treatment with this compound can block cells at the G2 phase of the cell cycle, indicating its potential as an anticancer agent .
Key Mechanisms
- DNA Intercalation : The compound's planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
- Cell Cycle Arrest : Studies indicate that cells treated with the compound show increased RNA content and chromatin condensation, suggesting a block in cell cycle progression at the G2 phase .
- Induction of Apoptosis : The disruption of normal cellular functions can lead to programmed cell death, making it a candidate for cancer therapy.
Anticancer Properties
Research has demonstrated that 9,10-Anthracenedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Friend Leukemia Cells : Treatment with the compound resulted in morphological changes and increased RNA content due to cell swelling and nucleolar enlargement. Notably, approximately 30% of treated cells became polyploid, indicating a disruption in normal cell division .
Case Studies
- Study on Friend Leukemia Cells :
- Mechanistic Insights :
Research Applications
The diverse applications of 9,10-Anthracenedione derivatives extend beyond oncology:
- Organic Electronics : The compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
- Medicinal Chemistry : Ongoing research aims to synthesize new derivatives with enhanced biological activity and reduced toxicity profiles.
Q & A
Q. Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | THF |
| Base | LDA (2.5 equiv) |
| Temperature | 100°C |
| Yield | 65–75% (reported for analogs) |
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Focus
A multi-technique approach is critical:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm⁻¹), N-H (~3350 cm⁻¹), and C-S (~650 cm⁻¹) confirm functional groups .
- UV-Vis : Strong absorbance in the visible range (λmax ~450–500 nm) due to conjugated π-system, useful for photophysical studies .
Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, confirming molecular formula (e.g., C₂₈H₂₀N₂O₂S₂) .
What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for handling this compound in experimental settings?
Basic Research Focus
Key thermodynamic data for anthracenedione derivatives include:
- Melting Point : ~250–300°C (decomposition may occur above 300°C; use differential scanning calorimetry (DSC) for precise measurement).
- Enthalpy of Fusion (ΔfusH) : ~30–40 kJ/mol (similar to 1,4-bis-substituted anthraquinones) .
- Solubility : Low in water; soluble in DMSO, DMF, or chlorinated solvents (critical for dissolution in biological assays) .
Q. Advanced Research Focus
- Antiviral Assays :
- Antiplatelet Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
